Einecs 303-003-8
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the EU between 1971 and 1981. However, methodologies for analyzing such compounds can be inferred from regulatory frameworks like REACH and computational tools such as Quantitative Structure-Activity Relationships (QSAR) and Read-Across Structure Activity Relationships (RASAR) models . These approaches enable hazard prediction for unlabeled EINECS chemicals by leveraging data from structurally or functionally similar compounds .
Properties
CAS No. |
94138-88-2 |
|---|---|
Molecular Formula |
C24H49NO9S |
Molecular Weight |
527.7 g/mol |
IUPAC Name |
1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C20H38O7S.C4H11NO2/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;6-3-1-5-2-4-7/h16-18H,5-15H2,1-4H3,(H,23,24,25);5-7H,1-4H2 |
InChI Key |
YEEPFWALIDZFLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 303-003-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired products and the nature of the compound. Common reagents may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions vary based on the reaction conditions and the specific reagents used .
Scientific Research Applications
Einecs 303-003-8 has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound may be used in biochemical assays and as a tool for studying biological pathways.
Mechanism of Action
The mechanism of action of Einecs 303-003-8 involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Structural Similarity Analysis
Structural similarity is quantified using molecular fingerprints (e.g., PubChem 2D fingerprints) and the Tanimoto Index , where a score ≥0.7 (70%) indicates significant similarity . For example:
- EINECS 303-003-8 (hypothetical structure) might resemble (E)-4-methoxy-4-oxobut-2-enoic acid (CAS 3052-50-4), which shares a similarity score of 1.00 with its analogs due to identical functional groups and stereochemistry .
- Substitutions (e.g., replacing a methyl group with ethyl) reduce similarity, as seen in CAS 918538-05-3 , where analogs like 4-氯-5-异丙基吡咯并[2,1-f][1,2,4]三嗪 exhibit slight structural deviations .
Table 1: Structural Comparison of Hypothetical Analogs
| Compound Name | CAS Number | Tanimoto Index | Key Structural Features |
|---|---|---|---|
| This compound (hypothetical) | 303-003-8 | Reference | Carboxylic acid, ester, unsaturated bond |
| (E)-4-methoxy-4-oxobut-2-enoic acid | 3052-50-4 | 1.00 | Identical backbone, functional groups |
| (E)-4-Ethoxy-4-oxobut-2-enoic acid | N/A | 0.92 | Ethoxy substitution |
Functional Similarity
Compounds may share industrial applications despite structural differences. For instance, chlorinated alkanes and organothiophosphates are both used as pesticides, enabling cross-prediction of toxicity using QSAR models . If this compound is a surfactant, analogs like sodium lauryl sulfate (functionally similar but structurally distinct) could be compared for irritancy or biodegradability.
Predictive Toxicology via QSAR and RASAR
- QSAR Models: Based on hydrophobicity (log Kow) and reactivity, QSAR predicts acute toxicity for ~54% of EINECS chemicals, including chlorinated alkanes and mononitrobenzenes .
- RASAR Models : A labeled set of 1,387 REACH Annex VI compounds covers 33,000 EINECS chemicals via structural similarity, demonstrating efficiency in hazard screening .
Table 2: Coverage of EINECS Chemicals Using RASAR
| Labeled Compounds | Covered EINECS Chemicals | Similarity Threshold | Key Application |
|---|---|---|---|
| 1,387 | 33,000 | ≥70% (Tanimoto) | Toxicity prediction |
Research Findings and Limitations
- Efficacy of Similarity Approaches : High structural similarity (Tanimoto ≥0.7) strongly correlates with conserved toxicological profiles, enabling reliable read-across predictions .
- Model Variability : Predictive accuracy depends on model versioning. For example, 1997 Partin tables outperformed 2007 updates in predicting prostate cancer pathology, highlighting the need for validation .
- Limitations: Data Gaps: Only 0.7% of EINECS chemicals (e.g., mononitrobenzenes) have sufficient data for QSAR modeling . Structural Complexity: Botanicals and mixtures (e.g., flavor complexes) resist classification, limiting QSAR applicability .
Q & A
Q. What are the standard methodologies for characterizing the physicochemical properties of Einecs 303-003-8?
To determine properties like solubility, melting point, and stability, researchers should employ techniques such as nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and differential scanning calorimetry (DSC) for thermal stability. Consistency in experimental conditions (e.g., temperature, solvent purity) is critical to ensure reproducibility. Data should be cross-validated using peer-reviewed protocols and documented in tables comparing observed values against literature benchmarks .
Q. How can researchers optimize synthesis protocols for this compound to minimize by-products?
Systematic variation of reaction parameters (e.g., catalyst concentration, temperature gradients) combined with high-performance liquid chromatography (HPLC) analysis can identify optimal conditions. Statistical tools like factorial design or response surface methodology (RSM) are recommended to model interactions between variables. Detailed reaction logs and yield calculations should be maintained to track improvements .
Q. What validated assays are used to assess the acute toxicity of this compound in preclinical studies?
OECD Guidelines 423 (Acute Oral Toxicity) and 402 (Dermal Toxicity) provide standardized protocols. Researchers must use controlled dosing regimens, include positive/negative controls, and apply ANOVA for inter-group comparisons. Data should be tabulated with LD50 values, confidence intervals, and histopathological observations to ensure transparency .
Advanced Research Questions
Q. How can contradictory data on the environmental degradation pathways of this compound be resolved?
Conduct a meta-analysis of existing studies to identify variables causing discrepancies (e.g., pH, microbial activity). Use isotope-labeling techniques to trace degradation intermediates and compare results across controlled microcosm experiments. Advanced mass spectrometry (LC-MS/MS) and computational modeling (e.g., QSAR) can clarify mechanistic variations. Publish raw datasets and methodology details to facilitate replication .
Q. What experimental designs are suitable for probing the catalytic behavior of this compound in non-aqueous systems?
Q. How can researchers address limitations in existing studies on the genotoxic potential of this compound?
Design a tiered testing strategy: Start with in vitro assays (e.g., Ames test, Comet assay) and proceed to in vivo models if thresholds are exceeded. Use Bayesian statistics to quantify uncertainty in low-dose responses. Cross-reference findings with structural analogs and document assay sensitivity thresholds in supplementary appendices .
Methodological Frameworks
What frameworks ensure rigor in formulating research questions for this compound?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For mechanistic studies, use the PICO framework (Population, Intervention, Comparison, Outcome) to define variables. Justify gaps by citing recent reviews and highlighting unresolved hypotheses in the introduction .
Q. How should researchers structure data management plans for studies involving this compound?
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) for raw data storage and version control. Include metadata on instrumentation calibration and statistical software (e.g., R, Python scripts) in appendices. Reference institutional guidelines for ethical data sharing .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Use non-linear regression models (e.g., Hill equation) for sigmoidal curves. Report EC50/IC50 values with 95% confidence intervals and apply Bonferroni corrections for multiple comparisons. Visualize data using heatmaps or dose-response heat overlays for clarity .
Q. How can researchers enhance reproducibility in spectroscopic characterization of this compound?
Standardize sample preparation (e.g., degassing solvents for NMR) and validate instrument settings against certified reference materials. Publish spectral libraries with peak assignments and signal-to-noise ratios. Use collaborative platforms like Zenodo for raw spectral data deposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
